1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both chlorobenzyl and methylbenzyl groups in its structure imparts unique chemical properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Alkylation: The triazole ring is then alkylated using 4-chlorobenzyl chloride and 3-methylbenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding triazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced triazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles like amines or thiols replace the chlorobenzyl or methylbenzyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Triazole oxides.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations, including cycloaddition and cross-coupling reactions.
Biology: Research is conducted to explore its interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial applications, it may inhibit the growth of bacteria or fungi by disrupting their cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-4-benzyl-1H-1,2,4-triazol-4-ium
- 1-(4-chlorobenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- 1-(4-chlorobenzyl)-4-(3-chlorobenzyl)-1H-1,2,4-triazol-4-ium
Uniqueness
1-(4-chlorobenzyl)-4-(3-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of both chlorobenzyl and methylbenzyl groups, which impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17ClN3+ |
---|---|
Molecular Weight |
298.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-[(3-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c1-14-3-2-4-16(9-14)10-20-12-19-21(13-20)11-15-5-7-17(18)8-6-15/h2-9,12-13H,10-11H2,1H3/q+1 |
InChI Key |
KETUDBNDMGORLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C[N+]2=CN(N=C2)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.